(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide
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Description
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O2S and its molecular weight is 375.45. The purity is usually 95%.
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Biological Activity
(E)-N-(5-benzylthiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)acrylamide is a compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article delves into the biological activity of this compound, drawing from various studies that highlight its anticancer properties, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
The structural features of this compound include a thiazole ring, a cyano group, and a methoxy-substituted phenyl group, which are critical for its biological activity.
Anticancer Activity
Recent research has demonstrated that derivatives of benzothiazole, including those with similar structures to this compound, exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study reported that compounds with similar thiazole scaffolds showed IC₅₀ values in the low nanomolar range against leukemia cell lines such as K-562. Specifically, one derivative demonstrated an IC₅₀ of 56.4 nM against K-562 cells, indicating potent anti-leukemic activity .
- Other studies have shown that thiazole derivatives can induce apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .
- Mechanism of Action :
- Structure-Activity Relationship (SAR) :
Comparative Biological Activity Table
Compound | IC₅₀ (μM) | Mechanism of Action | Cell Line Tested |
---|---|---|---|
This compound | 0.056 | Apoptosis induction, CDK inhibition | K-562 |
N-(5-benzylthiazol-2-yl)-4-(1H-tetrazol-1-yl)benzamide | 0.056 | DNA damage, apoptosis | K-562, UACC-62 |
2-(exo-2′-aminonorbornane)-4-amino-5-(2′-nitrobenzoyl)-thiazole | 0.001 | CDK9 inhibition | Various |
Properties
IUPAC Name |
(E)-N-(5-benzyl-1,3-thiazol-2-yl)-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c1-26-18-9-7-16(8-10-18)11-17(13-22)20(25)24-21-23-14-19(27-21)12-15-5-3-2-4-6-15/h2-11,14H,12H2,1H3,(H,23,24,25)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUXTNCCIIHDHM-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=C(S2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.